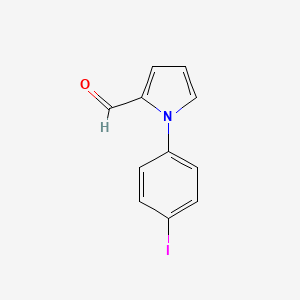

1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde

描述

Significance of Pyrrole (B145914) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyrrole scaffold is a cornerstone in heterocyclic chemistry and organic synthesis due to its widespread presence in biologically active natural products and synthetic compounds. nih.govresearchgate.netbohrium.comrsc.org As a five-membered aromatic nitrogen-containing heterocycle, it is a key structural motif in numerous pharmaceuticals, including drugs with antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net

The pyrrole ring is found in vital biological molecules such as porphyrin, a component of hemoglobin and vitamin B12, and chlorophyll. nih.gov Its versatile chemical nature allows it to participate in a wide array of reactions, including electrophilic substitution, acylation, and oxidation, making it a valuable building block for creating complex molecules. nih.gov The ability to synthesize diversely substituted pyrroles is crucial for developing new therapeutic agents and functional materials. researchgate.net Researchers continuously explore novel synthetic methodologies to access pyrrole derivatives with unique substitution patterns for applications in drug discovery and materials science. bohrium.comresearchgate.net

Role of Iodophenyl Substituents in Chemical Design

The iodophenyl group is a significant substituent in modern chemical and medicinal chemistry design. The iodine atom, being a heavy halogen, can participate in specific, non-covalent interactions known as halogen bonds. researchgate.net These interactions, where the iodine acts as a Lewis acid, can influence molecular conformation and binding affinity to biological targets, making it a valuable tool in drug design.

Furthermore, the carbon-iodine bond is relatively weak, making the iodophenyl moiety an excellent precursor for various cross-coupling reactions. researchgate.net It is frequently used in reactions like the Suzuki-Miyaura coupling, which are fundamental for creating carbon-carbon bonds and assembling complex molecular architectures. This reactivity makes iodo-substituted compounds, such as 4-iodo-1H-pyrrole-2-carbaldehyde, valuable building blocks for synthesizing more elaborate molecules. researchgate.net The presence of an iodo-substituent can also enhance the potency of certain biologically active compounds. acs.org

Importance of Carbaldehyde Functionality in Pyrrole Chemistry

The carbaldehyde group (-CHO) attached to a pyrrole ring, particularly at the 2-position, plays a critical role in synthetic chemistry. Pyrrole-2-carbaldehyde and its derivatives are versatile intermediates used in the synthesis of a wide range of more complex heterocyclic systems and functional materials. nih.govorganic-chemistry.orgmdpi.com The aldehyde group is highly reactive and can undergo numerous transformations, including oxidation, reduction, and condensation reactions, to introduce new functional groups or build larger molecular frameworks.

Derivatives of pyrrole-2-carbaldehyde have been isolated from various natural sources, including fungi and plants, and are known to exhibit diverse physiological activities. nih.govmdpi.com For example, the pyrrole-2-carbaldehyde skeleton is a feature of pyrraline, a known marker in diabetes research. nih.gov The aldehyde functionality serves as a key handle for constructing molecules used in the production of fluorescent dyes and other high-value compounds. mdpi.com Synthetic methods for preparing pyrrole-2-carbaldehydes, such as the Vilsmeier-Haack reaction, are well-established procedures in organic chemistry. orgsyn.org

Structure

3D Structure

属性

IUPAC Name |

1-(4-iodophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJSQGDQAWTXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383998 | |

| Record name | 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261178-18-1 | |

| Record name | 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 4 Iodophenyl 1h Pyrrole 2 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde functional group in 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde is a key site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions. These reactions allow for the modification of the pyrrole (B145914) core, leading to the synthesis of a wide array of derivatives.

Oxidation Reactions of the Formyl Group

The formyl group of pyrrole-2-carbaldehydes can be readily oxidized to the corresponding carboxylic acid. While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the transformation of aromatic and heterocyclic aldehydes to carboxylic acids is a well-established process in organic synthesis.

Standard oxidizing agents such as potassium permanganate (B83412) (KMnO4) and sodium hypochlorite (B82951) (NaClO) are effective for this purpose. The oxidation of heterocyclic aldehydes with sodium hypochlorite, for instance, can lead to the corresponding carboxylic acids in moderate to excellent yields. The resulting product of such an oxidation would be 1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid , a compound that is commercially available, indicating the feasibility of this synthetic route. biosynth.com

A general method for the synthesis of pyrrole-2-carbaldehyde derivatives has been developed that notably avoids overoxidation to the benzoic acid, highlighting the controlled conditions that can be employed to favor either the aldehyde or the carboxylic acid product. organic-chemistry.org

| Starting Material | Oxidizing Agent | Product |

| This compound | e.g., KMnO4, NaClO | 1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid |

Reduction Reactions of the Formyl Group

The reduction of the carbaldehyde moiety in this compound to a primary alcohol is a fundamental transformation. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for this purpose due to its mild nature and high selectivity for aldehydes and ketones.

The reaction typically involves treating the aldehyde with sodium borohydride in a protic solvent such as ethanol (B145695) or methanol. This process yields the corresponding alcohol, in this case, (1-(4-iodophenyl)-1H-pyrrol-2-yl)methanol . A patent for the synthesis of 4-substituted pyrrole-2-carbaldehyde compounds mentions the subsequent reduction of the formyl group to a hydroxymethyl group using borohydride or aluminum hydride reagents. google.com This underscores the general applicability of this reduction method to pyrrole-2-carbaldehyde systems.

| Starting Material | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH4) | (1-(4-iodophenyl)-1H-pyrrol-2-yl)methanol |

Nucleophilic Addition Reactions to the Aldehyde

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to the carbaldehyde would result in the formation of a secondary alcohol. For instance, the reaction with methylmagnesium bromide would yield 1-(1-(4-iodophenyl)-1H-pyrrol-2-yl)ethanol . While specific examples with this compound are not detailed, studies on the addition of Grignard reagents to other aldehydes on five-membered heterocyclic rings, such as aziridine-2-carboxaldehydes, have been conducted. These studies often focus on the stereoselectivity of the addition, which can be influenced by the substituents on the ring and the reaction conditions. nih.gov

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would produce 1-(4-iodophenyl)-2-vinyl-1H-pyrrole . The Wittig reaction is broadly applicable to a wide range of aldehydes, including aromatic and heteroaromatic ones. organic-chemistry.org

| Reaction Type | Nucleophile/Reagent | Expected Product |

| Grignard Reaction | R-MgX (e.g., CH3MgBr) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CH2) | Alkene |

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the phenyl ring provides a handle for various transition metal-catalyzed cross-coupling reactions and, in principle, nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The aryl iodide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the iodophenyl group and an organoboron compound, typically a boronic acid or a boronic ester.

This reaction would involve treating this compound with a suitable boronic acid (R-B(OH)2) in the presence of a palladium catalyst and a base. For example, coupling with phenylboronic acid would yield 1-(biphenyl-4-yl)-1H-pyrrole-2-carbaldehyde . The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a highly versatile tool in organic synthesis.

| Reactant | Coupling Partner | Catalyst/Base | Product |

| This compound | R-B(OH)2 (e.g., Phenylboronic acid) | Palladium Catalyst / Base | 1-(4-biaryl)-1H-pyrrole-2-carbaldehyde |

Nucleophilic Substitution Reactions Involving the Iodine Atom

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides, such as the iodophenyl group in the target molecule, is generally a difficult transformation to achieve. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The 1H-pyrrole-2-carbaldehyde substituent is not a sufficiently strong electron-withdrawing group to activate the aryl iodide towards traditional SNAr reactions.

Therefore, direct displacement of the iodine atom by common nucleophiles under standard SNAr conditions is not expected to be a viable reaction pathway for this compound.

Reactivity of the Pyrrole Heterocycle

The chemical behavior of this compound is fundamentally governed by the electronic characteristics of its constituent parts: the electron-rich five-membered pyrrole ring, the deactivating aldehyde group, and the N-aryl substituent. The interplay between these components dictates the molecule's reactivity, particularly in processes involving the pyrrole heterocycle.

Electrophilic Aromatic Substitution Patterns in N-Arylpyrroles

Pyrrole is a π-excessive heterocycle, meaning the five-membered ring contains six π-electrons delocalized over five atoms. This results in a higher electron density on the carbon atoms compared to benzene, making pyrrole significantly more reactive towards electrophilic aromatic substitution (EAS). uobaghdad.edu.iq In unsubstituted pyrrole, these reactions occur preferentially at the C-2 (α) position. onlineorganicchemistrytutor.compearson.com This regioselectivity is attributed to the superior stabilization of the positive charge in the cationic intermediate (the sigma complex), which can be delocalized over more atoms, including the nitrogen, via three resonance structures when the attack is at C-2, compared to only two resonance structures for C-3 attack. uobaghdad.edu.iqquora.com

In the case of this compound, the reactivity and orientation of subsequent electrophilic substitution are influenced by the two existing substituents:

2-Carbaldehyde Group: This group is an electron-withdrawing group and therefore deactivates the pyrrole ring towards electrophilic attack. By withdrawing electron density, it makes the ring less nucleophilic and slows down the rate of substitution reactions compared to unsubstituted pyrrole. Its deactivating effect is strongest at the adjacent C-3 position and the C-5 position.

Given that the C-2 position is already occupied, any further electrophilic substitution would be directed to the remaining C-3, C-4, or C-5 positions. The powerful deactivating nature of the 2-carbaldehyde group generally directs incoming electrophiles to the C-4 position, as this position is least affected by the electron-withdrawing resonance and inductive effects of the aldehyde. Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation on this compound are predicted to yield primarily the 4-substituted product. Milder reagents and conditions are typically required for such reactions on pyrrole systems to prevent polymerization, a common side reaction in the presence of strong acids. uobaghdad.edu.iq

Intermolecular Interactions and Dimer Formation via Hydrogen Bonding

The solid-state architecture and physical properties of pyrrole derivatives are heavily influenced by non-covalent intermolecular interactions. For 2-acylpyrroles that possess a hydrogen atom on the nitrogen (N-H), a characteristic and dominant interaction is the formation of centrosymmetric dimers through dual N-H···O=C hydrogen bonds. researchgate.net This robust hydrogen-bonding motif significantly stabilizes the crystal lattice.

However, this compound lacks the N-H proton donor, precluding the formation of these classic hydrogen-bonded dimers. Instead, its solid-state structure is expected to be governed by a combination of other, more subtle, non-covalent forces. The primary interactions anticipated for this molecule include halogen bonding, π-π stacking, and weak C-H···O hydrogen bonds.

Halogen Bonding: The iodine atom on the phenyl ring can act as a potent halogen bond donor. Due to an anisotropic distribution of electron density, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond. nih.gov This σ-hole can engage in an attractive, directional interaction with a Lewis basic site on an adjacent molecule, such as the lone pair of the carbonyl oxygen atom (an I···O interaction). nih.govacs.org This type of interaction has been shown to be a significant structure-directing force in the crystals of other iodo-substituted aromatic compounds. researchgate.net

C-H···O Hydrogen Bonds: Although weaker than conventional hydrogen bonds, interactions between activated C-H bonds (from the pyrrole or phenyl ring) and the carbonyl oxygen acceptor can also play a role in the crystal packing. nih.gov These numerous, weaker interactions can collectively provide significant stabilization to the resulting supramolecular assembly.

The table below summarizes the potential non-covalent interactions that direct the supramolecular assembly of this compound in the absence of a conventional N-H hydrogen bond donor.

| Interaction Type | Donor Group | Acceptor Group | Description |

|---|---|---|---|

| Halogen Bonding | Aryl Iodine (C-I) | Carbonyl Oxygen (C=O) | A directional interaction between the electropositive σ-hole on the iodine atom and the lone pair of the oxygen atom. nih.govacs.org |

| π-π Stacking | Pyrrole Ring / Iodophenyl Ring | Pyrrole Ring / Iodophenyl Ring | Attractive interaction between the π-electron clouds of aromatic rings on adjacent molecules. libretexts.org |

| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | Weak electrostatic interaction between a C-H bond and the electronegative oxygen atom. nih.gov |

Advanced Mechanistic Studies of Chemical Transformations

Understanding the precise pathways through which molecules like this compound transform is a key area of chemical research. While specific mechanistic studies on this exact compound are not widely documented, research on closely related N-substituted pyrrole-2-carbaldehydes provides significant insight into the advanced experimental and computational methods used to elucidate their reaction mechanisms.

A notable example involves the investigation of reactions between N-propargylated pyrrole-carbaldehydes and various amines. marmara.edu.trmetu.edu.tr These studies reveal how the structure of the amine dictates the reaction pathway, leading to different heterocyclic products. Through a combination of synthetic experiments and computational modeling (Density Functional Theory, DFT), researchers have mapped the potential energy surfaces for different reaction pathways. marmara.edu.tr

These computational studies have shown that:

Aliphatic amines preferentially attack the electrophilic carbonyl carbon of the carbaldehyde group. This is the classic, expected pathway for nucleophilic addition to an aldehyde.

Sterically bulky amines (e.g., tert-butylamine), however, follow a different course. The steric hindrance around the carbonyl group makes this site less accessible. Instead, these amines were found to attack a different electrophilic site within the N-propargyl group after it isomerizes to an allene (B1206475) functionality. marmara.edu.trmetu.edu.tr

This research exemplifies an advanced mechanistic study, demonstrating that the reactivity of N-substituted pyrrole-2-carbaldehydes is not always straightforward. The outcome depends on a subtle balance of steric and electronic factors that can only be fully rationalized through detailed computational analysis of the reaction transition states. Such studies are crucial for predicting product formation and for the rational design of new synthetic routes to complex heterocyclic systems.

Furthermore, mechanistic investigations into the synthesis of the pyrrole-2-carbaldehyde core itself have been conducted. For instance, the de novo synthesis from aryl methyl ketones and arylamines has been shown to proceed through a proposed mechanism involving sequential iodination, Kornblum oxidation, condensation, cyclization, and a final oxidative aromatization step. organic-chemistry.org Isotope-labeling experiments in these studies confirmed that the aldehyde oxygen atom originates from molecular oxygen, showcasing the use of experimental techniques to probe complex reaction cascades. organic-chemistry.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Iodophenyl 1h Pyrrole 2 Carbaldehyde

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde is expected to exhibit characteristic vibrational modes associated with its constituent functional groups. The analysis of related diarylpyrrole-2-carbaldehydes indicates that the carbonyl (C=O) stretching frequency is a key diagnostic peak. For a series of 1,5-diarylpyrrole-2-carbaldehydes, the C=O stretching vibration is typically observed in the range of 1661-1681 cm⁻¹. researchgate.net

The introduction of an electron-withdrawing iodophenyl group at the N1 position of the pyrrole (B145914) ring is anticipated to influence the electron density distribution within the molecule, thereby affecting the vibrational frequencies of the carbonyl and other functional groups. The key vibrational bands for this compound are predicted as follows:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H (Aromatic) stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds in the phenyl and pyrrole rings. |

| C=O (Aldehyde) stretch | 1680 - 1660 | Strong absorption band characteristic of the aldehyde carbonyl group. The position is influenced by conjugation with the pyrrole ring. researchgate.net |

| C=C (Aromatic) stretch | 1600 - 1450 | Stretching vibrations of the carbon-carbon double bonds within the phenyl and pyrrole rings. |

| C-N stretch | 1360 - 1250 | Stretching vibration of the carbon-nitrogen bonds in the pyrrole ring and the bond connecting the phenyl ring to the pyrrole nitrogen. |

| C-I stretch | 600 - 500 | Stretching vibration of the carbon-iodine bond. The presence of this band would be a key indicator of the iodo-substituent on the phenyl ring. |

Electronic Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system. The presence of the pyrrole ring, the phenyl ring, and the carbaldehyde group, all conjugated together, will result in characteristic absorption maxima.

For comparison, various pyrrole-2-carbaldehyde derivatives show distinct UV-Vis absorption spectra. researchgate.net The electronic transitions in this compound are likely to be influenced by the electronic nature of the substituents. The iodophenyl group, being an aromatic substituent, will extend the conjugation of the system.

| Transition | Expected λmax (nm) | Description |

| π → π | 250 - 350 | This band is expected to be intense and corresponds to the excitation of electrons from the π bonding to the π antibonding orbitals of the extended conjugated system. |

| n → π | 350 - 450 | This band is typically weaker and corresponds to the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π antibonding orbital. It may appear as a shoulder on the π → π* band. |

The presence of the heavy iodine atom in the structure is likely to have a significant impact on the photophysical properties due to the heavy-atom effect. This effect can enhance intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), which would lead to a decrease in fluorescence quantum yield and a shorter fluorescence lifetime. It is also possible that the compound could exhibit phosphorescence at low temperatures.

X-ray Crystallography and Solid-State Structural Analysis

The solid-state structure of this compound can be definitively determined by single-crystal X-ray diffraction. Although a crystal structure for the exact target molecule is not publicly available, the structure of a closely related compound, 4-iodo-1H-pyrrole-2-carbaldehyde, has been reported. researchgate.net In this analogue, the molecules are planar and form centrosymmetric dimers in the crystal lattice through N—H⋯O hydrogen bonds. researchgate.net

For this compound, we can anticipate the following structural features:

The pyrrole ring is expected to be essentially planar.

There will be a degree of torsional freedom around the N-C bond connecting the pyrrole and phenyl rings. The dihedral angle between these two rings will be a key structural parameter.

In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and potentially weak C-H⋯O or C-H⋯I interactions could play a role in the crystal packing.

Computational Investigations and Theoretical Modeling of 1 4 Iodophenyl 1h Pyrrole 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. For 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde, DFT calculations can elucidate its reactivity through the analysis of frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and various quantum chemical descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the hydrogen atoms and the region around the iodine atom may show electron-deficient characteristics.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the chemical reactivity and stability of the molecule. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com

Table 1: Representative Quantum Chemical Parameters Calculated by DFT Note: These values are illustrative for a molecule of this class and would be precisely determined by specific DFT calculations (e.g., at the B3LYP/6-311G* level of theory).*

| Parameter | Formula | Illustrative Value | Interpretation |

| HOMO Energy | EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.2 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.1 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.1 eV | Measures resistance to change in electron distribution; higher values indicate greater stability. |

| Chemical Softness | S = 1 / (2η) | 0.238 eV-1 | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω = χ2 / (2η) | 4.00 eV | Measures the propensity of a species to accept electrons. |

Conformational Analysis and Energy Minimization Studies

The flexibility of this compound arises from the rotation around the single bonds connecting the pyrrole (B145914) ring to the aldehyde group and the pyrrole ring to the iodophenyl group. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule. researchgate.net

Theoretical calculations can predict the existence of different rotameric forms, such as syn and anti conformers, which arise from the orientation of the aldehyde group relative to the pyrrole ring. researchgate.net The relative energies of these conformers can be calculated to determine the most stable, or ground-state, geometry. The two primary rotational barriers to consider are:

Rotation around the C2-C(aldehyde) bond: This determines the orientation of the carbonyl group relative to the pyrrole ring.

Rotation around the N1-C(phenyl) bond: This determines the dihedral angle between the pyrrole and the iodophenyl rings.

Energy minimization studies, often performed using DFT, systematically explore the potential energy surface of the molecule to locate the lowest energy conformers. The planarity of the molecule is a key factor; a more planar structure often benefits from enhanced π-conjugation, which contributes to stability. However, steric hindrance between the aldehyde group and the phenyl ring might favor a twisted conformation.

Table 2: Hypothetical Relative Energies of Conformers Note: Energies are relative to the most stable conformer (Conformer A), which is set to 0.00 kcal/mol.

| Conformer | Dihedral Angle (Pyrrole-Aldehyde) | Dihedral Angle (Pyrrole-Phenyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | ~0° (syn-planar) | ~35° (Twisted) | 0.00 | 75.5 |

| B | ~180° (anti-planar) | ~35° (Twisted) | 0.85 | 20.1 |

| C | ~0° (syn-planar) | ~0° (Planar) | 2.50 | 3.4 |

| D | ~180° (anti-planar) | ~0° (Planar) | 3.10 | 1.0 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent). nih.govpreprints.org

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (like water or an organic solvent) and calculating the forces between all atoms using a force field. The simulation would track the positions and velocities of each atom over a period of nanoseconds or microseconds.

Analysis of the MD trajectory can provide information on:

Conformational Flexibility: How the dihedral angles change over time, and the frequency of transitions between different stable conformations.

Solvent Effects: The arrangement of solvent molecules around the solute and the formation of solvent shells.

Vibrational Motions: The characteristic vibrations of different parts of the molecule.

Root Mean Square Deviation (RMSD): A measure of the average change in displacement of a selection of atoms, indicating the stability of the simulation.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of this compound interact with each other governs its properties in the solid state, such as crystal packing and melting point. Theoretical models can predict the types and strengths of these intermolecular interactions, which include hydrogen bonds, halogen bonds, and π-π stacking.

Given its structure, the following interactions are likely to be significant:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the C-H groups on the pyrrole or phenyl rings and the oxygen atom of the carbonyl group of a neighboring molecule.

Halogen Bonding: The iodine atom on the phenyl ring can act as a Lewis acid (a halogen bond donor) and interact with a Lewis base, such as the carbonyl oxygen or the π-system of a pyrrole or phenyl ring of another molecule (I···O or I···π interactions). researchgate.net

π-π Stacking: The aromatic pyrrole and iodophenyl rings can stack on top of each other, leading to attractive dispersion forces.

Unlike unsubstituted or N-H substituted 2-acylpyrroles, this compound cannot form the strong, classic N-H···O hydrogen-bonded dimers. researchgate.net However, dimerization and the formation of larger supramolecular assemblies can still occur through a combination of weaker interactions.

Computational analysis can predict the geometry and energy of potential dimers. For example, a centrosymmetric dimer could be formed through a pair of C-H···O hydrogen bonds. Alternatively, a head-to-tail arrangement might be stabilized by a combination of halogen bonding and π-π stacking. Analysis of the crystal structures of similar compounds shows that I···O interactions and C-H···O hydrogen bonds are common motifs in organizing molecules into sheets or three-dimensional networks. nih.gov

Table 3: Predicted Parameters for Potential Intermolecular Interactions Note: These are typical ranges for such interactions observed in crystal structures and predicted by calculations.

| Interaction Type | Donor-Acceptor Atoms | Distance Range (Å) | Angle Range (°) |

| C-H···O Hydrogen Bond | C-H ··· O=C | 2.2 - 2.8 | 130 - 170 |

| C-I···O Halogen Bond | C-I ··· O=C | 3.0 - 3.5 | 160 - 180 |

| π-π Stacking | Centroid-Centroid | 3.3 - 3.8 | N/A |

Reaction Pathway Prediction and Mechanistic Insights

Theoretical chemistry is a valuable tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states (TS), intermediates, and products, a potential energy surface for a chemical reaction can be mapped. This allows for the prediction of the most likely reaction pathway and the calculation of activation energies, which are related to reaction rates.

For this compound, computational methods can be used to study various reactions, such as:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of aldehydes. DFT can be used to model the addition of a nucleophile (e.g., a Grignard reagent or an amine), identify the transition state structure, and calculate the energy barrier for the reaction.

Electrophilic substitution on the aromatic rings: The reactivity of the pyrrole and iodophenyl rings towards electrophiles can be assessed by analyzing the calculated charge distributions and frontier orbital densities.

Cross-coupling reactions: The iodine atom makes the molecule a suitable substrate for cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions, which are used to form new C-C bonds. researchgate.net Theoretical studies can help understand the mechanism of these catalytic cycles.

Table 4: Hypothetical Calculated Energies for a Reaction Pathway (e.g., Nucleophilic Addition) Note: Energies are relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Highest energy point on the reaction coordinate | +15.2 |

| Intermediate | Tetrahedral intermediate formed after addition | -5.8 |

| Products | Final product after workup | -20.5 |

This data would suggest an exothermic reaction with a moderate activation energy, providing valuable mechanistic insight that complements experimental studies.

In Silico Screening and Lead Optimization Studies of this compound

In the realm of modern drug discovery and development, computational techniques play a pivotal role in the identification and refinement of potential therapeutic agents. In silico screening and lead optimization studies for compounds such as this compound are instrumental in predicting their biological activity and guiding synthetic efforts. These computational approaches provide a molecular-level understanding of the interactions between a ligand and its target protein, thereby accelerating the journey from a preliminary hit to a viable drug candidate.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is widely used to forecast the binding mode of a ligand, like this compound, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then scoring these poses based on a function that estimates the binding affinity.

The primary objectives of molecular docking studies for this compound would be to:

Identify potential biological targets by screening the compound against a panel of protein structures.

Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Provide a structural basis for understanding the compound's mechanism of action.

Following the docking procedure, the binding affinity is predicted using scoring functions. These functions are mathematical models that approximate the free energy of binding. A lower binding energy score typically indicates a more stable ligand-protein complex and, consequently, a higher predicted affinity.

Hypothetical Molecular Docking Results:

To illustrate, consider a hypothetical docking study of this compound against two protein kinases, Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are common targets in cancer therapy. nih.gov

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| CDK2 | -8.5 | LEU83, GLU81, LYS33 | Hydrogen bond with the aldehyde oxygen; Hydrophobic interactions with the pyrrole ring; Halogen bond with the iodine atom. |

| EGFR | -7.9 | MET793, LEU718, THR790 | Hydrogen bond with the aldehyde oxygen; Pi-stacking with the iodophenyl ring. |

These hypothetical results suggest that this compound may have a higher binding affinity for CDK2 over EGFR, as indicated by the lower docking score. The predicted interactions would provide a roadmap for medicinal chemists to design derivatives with improved potency and selectivity.

Free Energy Perturbation (FEP+) for Potency Prediction

Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics that is employed to calculate free energy differences between two states. wikipedia.org In the context of drug discovery, FEP is a powerful tool for accurately predicting the relative binding affinities of a series of related ligands to a common protein target. The "FEP+" methodology represents an advanced and more automated implementation of this technique.

The core principle of FEP involves the alchemical transformation of one ligand into another within the solvated protein binding site and in bulk solvent. vu.nl By calculating the free energy change for these two transformations, the relative binding free energy can be determined via a thermodynamic cycle. vu.nl FEP calculations are computationally intensive but offer a higher level of accuracy compared to standard docking scores. nih.gov

For this compound, FEP+ could be utilized to:

Predict the impact of specific chemical modifications on binding potency.

Prioritize the synthesis of the most promising analogues.

Provide a deeper understanding of the structure-activity relationship (SAR) at a quantitative level.

Hypothetical FEP+ Results for Lead Optimization:

Imagine a lead optimization campaign starting with this compound. FEP+ could be used to predict the change in binding affinity (ΔΔG) upon substituting the iodine atom with other functional groups.

| Initial Compound | Modified Compound | Target Protein | Predicted ΔΔG (kcal/mol) | Predicted Change in Potency |

| This compound | 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde | CDK2 | +0.8 | Decrease |

| This compound | 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde | CDK2 | +1.5 | Decrease |

| This compound | 1-(4-cyanophenyl)-1H-pyrrole-2-carbaldehyde | CDK2 | -1.2 | Increase |

| This compound | 1-(4-ethynylphenyl)-1H-pyrrole-2-carbaldehyde | CDK2 | -2.0 | Significant Increase |

In this hypothetical scenario, the FEP+ calculations suggest that replacing the iodine with smaller halogens would be detrimental to the binding affinity. Conversely, the introduction of cyano or ethynyl (B1212043) groups is predicted to enhance the potency, with the ethynyl group showing the most significant improvement. Such precise predictions enable researchers to focus their synthetic resources on the most promising chemical modifications. researchgate.net

Academic Research Applications and Future Directions of 1 4 Iodophenyl 1h Pyrrole 2 Carbaldehyde

Role as a Versatile Synthetic Building Block

The inherent reactivity of its functional groups positions 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde as a highly versatile precursor in the synthesis of diverse organic compounds. The aldehyde group can readily participate in a variety of classic organic reactions, while the carbon-iodine bond on the phenyl ring is a prime site for modern cross-coupling reactions.

Synthesis of Complex Heterocyclic Frameworks

The pyrrole-2-carbaldehyde moiety is a well-established precursor for the construction of a variety of complex heterocyclic frameworks. The aldehyde group can undergo condensation reactions with various nucleophiles, leading to the formation of larger, more intricate ring systems. For instance, pyrrole-2-carbaldehydes are known to be key starting materials in the synthesis of pyrrolizine derivatives, which are present in a number of natural products.

Furthermore, the 4-iodophenyl group significantly expands the synthetic utility of this molecule. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring, leading to the generation of diverse libraries of compounds with potentially novel biological or material properties.

| Cross-Coupling Reaction | Reagents and Conditions | Resulting Functionality |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters, Palladium catalyst, Base | Biaryl or vinyl-aryl structures |

| Sonogashira Coupling | Terminal alkynes, Palladium catalyst, Copper(I) co-catalyst, Base | Aryl-alkyne conjugates |

| Heck Coupling | Alkenes, Palladium catalyst, Base | Aryl-alkene adducts |

This table provides a general overview of common cross-coupling reactions applicable to the 4-iodophenyl group.

Development of Natural Product Analogs and Fine Chemicals

The pyrrole (B145914) core is a fundamental structural motif in a vast number of natural products exhibiting a broad spectrum of biological activities. These include, but are not limited to, alkaloids, pigments, and antibiotics. The ability to modify the this compound scaffold through both the aldehyde and the iodophenyl group makes it an attractive starting material for the synthesis of analogs of these natural products.

A prominent example of natural products containing a pyrrole scaffold are the prodigiosins, a family of red-pigmented tripyrrole compounds with reported immunosuppressive and anticancer activities. The biosynthesis of prodigiosin (B1679158) involves the condensation of two pyrrole-containing precursors, one of which is a bipyrrole-carbaldehyde. organic-chemistry.orgbiosynth.comnih.gov Synthetic strategies toward prodigiosin analogs could therefore utilize this compound as a building block for one of the pyrrole rings, with the iodophenyl group offering a handle for further functionalization to explore structure-activity relationships.

Contributions to Materials Science Research

The unique electronic and structural features of this compound also suggest its potential utility in the field of materials science, particularly in the development of advanced polymers and functional materials.

Precursors for Advanced Polymer Synthesis

Conducting polymers are a class of organic materials that possess electrical conductivity and have applications in various electronic devices. Polypyrrole is one of the most well-studied conducting polymers due to its good environmental stability and relatively high conductivity in its doped state. nih.gov The synthesis of functionalized polypyrroles is an active area of research aimed at tuning the properties of the resulting polymer.

This compound could serve as a monomer for the synthesis of novel polypyrrole derivatives. The iodophenyl group can be utilized in polymerization reactions, for example, through dehalogenative coupling reactions, to create a polymer backbone. The pendant aldehyde groups along the polymer chain could then be used for post-polymerization modification, allowing for the introduction of various functionalities to tailor the material's properties for specific applications.

Development of Sensing and Electronic Materials

The development of new materials for sensing and electronic applications often relies on the design of molecules with specific photophysical and electronic properties. The conjugated system of the pyrrole ring and the phenyl group in this compound suggests that it could be a useful building block for the creation of organic electronic materials.

The ability to extend the conjugation of this molecule through cross-coupling reactions at the iodo position allows for the systematic tuning of its electronic properties, such as the HOMO/LUMO energy levels and the absorption and emission spectra. This makes it a promising candidate for the development of new organic dyes, fluorescent probes, and materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Applications in Catalysis Research

While the primary role of this compound in the context of catalysis is often as a substrate, its derivatives also have the potential to be used as ligands for the preparation of novel metal catalysts. The nitrogen atom of the pyrrole ring and the oxygen atom of the aldehyde group can act as coordination sites for metal ions.

By modifying the this compound scaffold, for instance, by converting the aldehyde to an imine or an amine, new multidentate ligands can be synthesized. These ligands can then be complexed with various transition metals to create catalysts with unique steric and electronic properties. The iodophenyl group can also be functionalized to introduce additional coordinating groups or to attach the ligand to a solid support for heterogeneous catalysis. The development of such novel catalysts is a key area of research in organic synthesis, with the potential to enable new chemical transformations and improve the efficiency and selectivity of existing ones.

Research in Agrochemical Design

The core structure of this compound, the phenylpyrrole, is a well-established scaffold in the agrochemical industry. nih.gov Phenylpyrrole fungicides, such as fenpiclonil (B1202646) and fludioxonil, are synthetic analogues of the natural antifungal compound pyrrolnitrin. nih.gov These compounds are known to inhibit spore germination, germ-tube elongation, and mycelial growth in various pathogenic fungi. nih.gov

The introduction of halogen atoms into the molecular structure of an agrochemical is a common strategy to enhance its efficacy, and physicochemical properties. nih.govresearchgate.net Halogenation can influence a compound's lipophilicity, metabolic stability, and interaction with its biological target. nih.gov While the specific effects of the iodine atom in this compound on its potential agrochemical properties have not been explicitly studied, it is a feature that warrants investigation. Research in this area could involve the synthesis of analogues and their screening for fungicidal, herbicidal, or insecticidal activities.

Table 1: Examples of Phenylpyrrole-based Agrochemicals and their General Mode of Action

| Agrochemical | Chemical Class | General Mode of Action |

| Fenpiclonil | Phenylpyrrole | Inhibition of MAP/histidine kinase in osmotic signal transduction |

| Fludioxonil | Phenylpyrrole | Inhibition of MAP/histidine kinase in osmotic signal transduction |

| Pyrrolnitrin | Phenylpyrrole | Broad-spectrum antifungal activity |

Design of Compounds for Biological Target Modulation

The pyrrole scaffold is a versatile pharmacophore found in a wide array of biologically active compounds, including those with anticancer, antimicrobial, and antiviral properties. nih.govnih.govrsc.org The specific substitution pattern of this compound offers several avenues for the design of molecules aimed at modulating biological targets.

The design of enzyme inhibitors is a cornerstone of drug discovery. Pyrrole-containing compounds have been investigated as inhibitors for a variety of enzymes. nih.gov For instance, derivatives of the 1,3-diaryl-pyrrole skeleton have shown selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov

Future research could involve computational and in vitro screening of this compound and its derivatives against a panel of enzymes implicated in various diseases. The aldehyde group, in particular, can be a reactive handle for covalent modification of enzyme active sites or can be transformed into other functional groups to explore different binding interactions.

Table 2: Examples of Pyrrole Derivatives as Enzyme Inhibitors

| Pyrrole Derivative Class | Target Enzyme | Potential Therapeutic Area |

| 1,3-diaryl-pyrroles | Butyrylcholinesterase (BChE) | Alzheimer's Disease |

| Pyrrole-based compounds | Dihydrofolate reductase (DHFR) | Cancer, Infectious Diseases |

| Pyrrolidine-based compounds | Dipeptidyl peptidase-4 (DPP-4) | Diabetes |

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrrole ring is a key component of many pharmacophores due to its ability to participate in hydrogen bonding and π-stacking interactions. nih.govrsc.org

The structure of this compound contains several key pharmacophoric features:

An aromatic iodophenyl ring, which can engage in hydrophobic and halogen bonding interactions.

A pyrrole core, which can act as a hydrogen bond donor and participate in π-π stacking.

An aldehyde group, which can act as a hydrogen bond acceptor.

These features make it a valuable scaffold for the development of new therapeutic agents. By modifying the substituents on the phenyl and pyrrole rings, libraries of compounds can be generated and screened for activity against a wide range of biological targets.

Fundamental Investigations in Molecular Recognition and Self-Assembly

Molecular recognition and self-assembly are fundamental processes in chemistry and biology, governing everything from enzyme-substrate binding to the formation of cellular structures. Pyrrole-based systems have been extensively studied in this context. For example, pyrrole-imidazole polyamides are synthetic ligands capable of recognizing specific DNA sequences with high affinity and specificity. nih.gov

The structure of this compound, with its potential for hydrogen bonding, π-stacking, and halogen bonding, makes it an interesting candidate for studies in molecular recognition and self-assembly. The pyrrole NH group can act as a hydrogen bond donor, while the aldehyde oxygen can act as an acceptor. The aromatic rings provide platforms for π-π interactions. The iodine atom can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition for its role in directing molecular assembly.

Future research could explore the self-assembly of this molecule in different solvents and in the solid state, as well as its ability to recognize and bind to specific guest molecules or ions. Such studies would contribute to a deeper understanding of non-covalent interactions and could lead to the development of new materials with interesting properties.

Advances in Genetic Code Expansion and Biosensing Applications

The ability to incorporate unnatural amino acids (UAAs) into proteins through genetic code expansion has opened up new avenues for protein engineering and the study of biological systems. researchgate.netnih.govnih.gov This technology relies on engineered aminoacyl-tRNA synthetase/tRNA pairs that can recognize and incorporate UAAs in response to a reassigned codon. bohrium.com

While there is no specific research on the use of this compound in genetic code expansion, the development of UAAs containing novel chemical functionalities is an active area of research. A pyrrole-containing UAA could introduce unique spectroscopic or reactive properties into a protein. The iodophenyl group, for instance, could serve as a heavy atom for X-ray crystallography or as a handle for cross-linking experiments.

In the field of biosensing, pyrrole and its derivatives, particularly polypyrrole, are widely used due to their electrical conductivity and biocompatibility. mdpi.comnih.gov Polypyrrole-based biosensors have been developed for the detection of a variety of analytes, including glucose, dopamine, and DNA. mdpi.comnih.gov The aldehyde functionality of this compound could be used to covalently attach biomolecules, such as enzymes or antibodies, to a polypyrrole-modified electrode surface, leading to the development of novel biosensors.

Emerging Research Frontiers and Interdisciplinary Applications

The unique combination of functional groups in this compound makes it a candidate for exploration in several emerging and interdisciplinary research areas.

Materials Science: The potential for this molecule to engage in various non-covalent interactions suggests its use in the design of new organic materials with tailored electronic or optical properties. For example, self-assembled structures could exhibit interesting photophysical properties or be used as components in organic electronic devices.

Chemical Biology: As a versatile building block, this compound could be used to synthesize chemical probes for studying biological processes. The aldehyde group can be readily derivatized to attach fluorescent tags, affinity labels, or other reporter groups.

Catalysis: Pyrrole-based ligands have been used in coordination chemistry and catalysis. The nitrogen atom of the pyrrole ring and the oxygen atom of the aldehyde group in this compound could potentially coordinate to metal centers, leading to the formation of new catalysts for organic transformations.

常见问题

Q. What are the optimal synthetic routes for preparing 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Pyrrole Functionalization : Introduce the aldehyde group via Vilsmeier-Haack formylation using DMF/POCl₃ .

Iodophenyl Substitution : Couple 4-iodoaniline to the pyrrole ring via nucleophilic aromatic substitution (NAS) or transition-metal catalysis (e.g., Buchwald-Hartwig amination) .

Q. Key Variables :

| Factor | Impact on Yield |

|---|---|

| Temperature | >100°C accelerates NAS but risks decomposition |

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reactivity |

| Catalyst | Pd(OAc)₂/Xantphos improves coupling efficiency for iodophenyl groups |

Q. Yield Optimization :

- Purification via column chromatography (hexane:EtOAc) achieves >85% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR :

- Aldehyde proton: δ 9.8–10.2 ppm (singlet) .

- Pyrrole protons: δ 6.5–7.2 ppm (multiplet) .

- ¹³C NMR :

- Aldehyde carbon: δ 190–195 ppm .

- Iodophenyl carbons: Distinct splitting due to iodine’s heavy atom effect .

- IR : Strong C=O stretch at ~1660 cm⁻¹ and C-I stretch at ~500 cm⁻¹ .

Validation : Compare with computed spectra (DFT) for electronic environment analysis .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic properties and reactivity of the pyrrole-carbaldehyde scaffold?

Methodological Answer: The iodine atom:

- Electron-Withdrawing Effect : Reduces electron density on the pyrrole ring, altering nucleophilic attack sites .

- Steric Hindrance : Bulkier than Cl/F, slowing reactions at the 4-position .

Q. Experimental Evidence :

| Substituent | Hammett Constant (σ) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| I | +0.28 | 0.45 |

| Cl | +0.23 | 0.62 |

| F | +0.06 | 1.10 |

Computational Insight : DFT calculations show iodine increases LUMO energy, reducing electrophilicity .

Q. What strategies resolve contradictions in reported biological activity data for iodophenyl-pyrrole derivatives?

Methodological Answer:

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls .

SAR Analysis :

- Compare substituent effects (e.g., iodine vs. bromine) on target binding .

Meta-Analysis :

- Aggregate data from multiple studies to identify trends (e.g., iodine enhances kinase inhibition ).

Case Study : Conflicting IC₅₀ values for HIV-1 integrase inhibition resolved by adjusting assay pH (optimal at 7.4) .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

Methodological Answer:

Docking Studies :

- Use AutoDock Vina to predict binding poses with targets (e.g., COX-2) .

MD Simulations :

- Analyze stability of iodine’s halogen bonding in enzyme active sites .

QSAR Models :

- Correlate iodine’s van der Waals radius with inhibitory potency .

Q. Example :

| Derivative | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Iodo | -8.2 | 2.1 |

| Bromo | -7.9 | 3.5 |

| Chloro | -7.5 | 5.8 |

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Challenges :

- Iodine’s high atomic weight causes weak diffraction .

- Flexibility of the aldehyde group disrupts lattice formation .

- Solutions :

- Use slow evaporation (ether/CH₂Cl₂) for single-crystal growth .

- Co-crystallize with thiourea to stabilize the aldehyde .

Q. Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| I⋯O Interactions | 3.2 Å |

Research Gaps and Future Directions

- Synthetic : Develop iodine-selective coupling catalysts to avoid byproducts .

- Biological : Explore iodine’s role in photodynamic therapy (PDT) via heavy atom effect .

- Computational : Improve force fields for iodine-containing systems in MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。